Ethyl 4-amino-3-chloro-5-nitrobenzoate
Overview
Description
Ethyl 4-amino-3-chloro-5-nitrobenzoate is an organic compound with a complex structure that includes amino, chloro, and nitro functional groups attached to a benzoate ester
Mechanism of Action
- ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) , which regulates blood pressure and fluid balance .
Target of Action
Mode of Action
Pharmacokinetics
- Ethyl 4-amino-3-chloro-5-nitrobenzoate is orally active. Enalaprilat distributes widely in tissues. Rapidly converted to enalaprilat. Primarily excreted via the kidneys. High bioavailability due to conversion to the active metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl 3-chloro-4-aminobenzoate to introduce the nitro group. This is followed by esterification to form the final product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and ethanol as a solvent for esterification .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Reduction: Ethyl 4-amino-3-chloro-5-aminobenzoate.
Substitution: Ethyl 4-amino-3-hydroxy-5-nitrobenzoate.
Scientific Research Applications
Ethyl 4-amino-3-chloro-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Ethyl 4-amino-3-chloro-5-nitrobenzoate: Unique due to the presence of both chloro and nitro groups.
Ethyl 4-amino-3-nitrobenzoate: Lacks the chloro group, which may affect its reactivity and applications.
Ethyl 4-amino-5-nitrobenzoate: Similar structure but different positioning of the nitro group.
Properties
IUPAC Name |
ethyl 4-amino-3-chloro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAWZQFZCRXDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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